3-(4-Fluorophenyl)-5-methoxyaniline
Description
3-(4-Fluorophenyl)-5-methoxyaniline is a substituted aniline derivative featuring a fluorine atom at the para position of one aromatic ring and a methoxy group at the meta position of the adjacent aromatic amine.
Properties
Molecular Formula |
C13H12FNO |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8H,15H2,1H3 |
InChI Key |
FBRIJPXGYNDQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.
Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-fluoro-3-aminophenylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products
Oxidation: Nitro and nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-methoxyaniline depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of certain kinases or proteases.
Chemical Reactivity: The presence of the fluorophenyl and methoxy groups can influence its reactivity, making it a useful intermediate in various synthetic pathways.
Comparison with Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Substitutions
Chalcones containing 4-fluorophenyl groups (e.g., compounds 2j , 2n , and 2p from ) exhibit structure-activity relationships (SAR) relevant to substituent electronegativity and positioning:
| Compound | Ring A Substitutions | Ring B Substitutions | IC50 (μM) |
|---|---|---|---|
| Cardamonin (Cluster 5) | Ortho, para hydroxyl; no iodine | No substitution | 4.35 |
| 2j (Cluster 6) | Para-bromo, meta-iodo, ortho-OH | Para-fluoro | 4.703 |
| 2n (Cluster 6) | Para-methoxy, meta-iodo, ortho-OH | Para-fluoro | 25.07 |
| 2p (Cluster 6) | Para-methoxy, meta-iodo, ortho-OH | Para-methoxy | 70.79 |
Key Findings :
- Electronegativity Effects : Fluorine (high electronegativity) at the para position of Ring B (as in 2j and 2n ) correlates with lower IC50 values compared to methoxy-substituted analogs (e.g., 2p ) .
- Ring A Modifications : Substituting bromine (in 2j ) with methoxy (in 2n ) reduces inhibitory potency, highlighting the importance of electron-withdrawing groups for activity .
Pyrazole Derivatives with Fluorophenyl Groups
describes pyrazole derivatives synthesized from fluorophenyl-containing chalcones. For example:
- Compound 1 : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
- Compound 4 : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.
Structural Insights :
- The dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53° , indicating near-planar conformations that may enhance π-π stacking in biological targets .
- The methoxy group in 3-(4-Fluorophenyl)-5-methoxyaniline could similarly influence planarity and intermolecular interactions.
Sulfonamide and Sulfonyl Analogs
and highlight sulfonamide derivatives like 3-(4-chlorobenzenesulfonyl)-5-methoxyaniline (CAS: 832739-83-0), which differs from the target compound by replacing the fluorophenyl group with a chlorobenzenesulfonyl moiety.
Comparison :
Substituted Anilines
lists 3-fluoro-4-methoxyaniline (CAS: 366-99-4), an isomer of the target compound with fluorine at the meta position.
| Property | This compound | 3-Fluoro-4-methoxyaniline |
|---|---|---|
| Substituent Positions | Fluorine (para), methoxy (meta) | Fluorine (meta), methoxy (para) |
| Electronic Effects | Balanced EW/ED groups | Similar but altered spatial arrangement |
| Potential Applications | Likely intermediate for drug synthesis | Reported as a reagent in organic synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
